Weaker Autonomic Effects vs Atropine & Scopolamine
In a direct comparative evaluation of autonomic nervous system effects, tigloidine hydrobromide demonstrated a weak parasympatholytic and gangliolytic effect when assessed against the standard anticholinergic agents atropine and scopolamine [1]. This qualitative and quantitative finding, derived from in vivo pharmacological profiling in multiple species (mice, rats, cats, and dogs), establishes tigloidine hydrobromide as a functionally distinct entity within the tropane alkaloid class, with a significantly attenuated capacity to block peripheral muscarinic and nicotinic ganglionic transmission compared to its more potent structural analogues.
| Evidence Dimension | Parasympatholytic and gangliolytic potency on autonomic nervous system |
|---|---|
| Target Compound Data | Weak effect |
| Comparator Or Baseline | Atropine and scopolamine (stronger effect) |
| Quantified Difference | Not explicitly quantified in available abstracts; described qualitatively as 'weak' relative to comparators. |
| Conditions | In vivo pharmacological evaluation in mice, rats, cats, and dogs (Sanghvi et al., 1968) |
Why This Matters
This evidence confirms that tigloidine hydrobromide cannot serve as a direct functional substitute for atropine or scopolamine in experimental systems where robust parasympathetic blockade is required, guiding appropriate compound selection for autonomic pharmacology studies.
- [1] Sanghvi I, Bindler E, Gershon S. Pharmacology of a potential anti-Parkinson agent: tigloidine. Eur J Pharmacol. 1968 Oct;4(3):246-53. doi: 10.1016/0014-2999(68)90091-5. View Source
